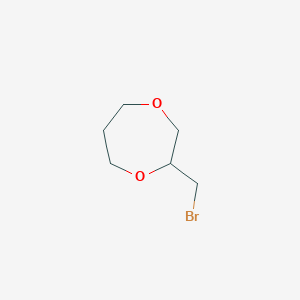
2-(Bromomethyl)-1,4-dioxepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, other names it might be known by, its molecular formula, and its structure. It might also include information about its appearance (solid, liquid, gas, color, etc.) and any notable characteristics .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the yield .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the conditions required for these reactions and the products formed .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .科学的研究の応用
Synthesis and Polymerization
Synthesis of Oxepines and Pyranosides : The conversion of cyclopropane-fused carbohydrates into oxepines presents a novel method for creating diverse members of the septanoside family, mimicking carbohydrates. Through the silver(I)-promoted thermal ring expansion of d-glucal-derived gem-dihalocyclopropanated sugar, 2-bromooxepines are produced. This process contrasts with the formation of 2-C-branched pyranosides via cyclopropane ring cleavage under basic conditions, revealing the versatility of these compounds in synthetic chemistry (Hewitt & Harvey, 2010).
Cyclisation and Hydrogen Transfer : Cyclisation of 2-substituted 2-bromomethyl-1,3-dioxacyclohept-5-enes leads to 1-substituted 2,7-dioxabicyclo[3.2.1]-octanes, showcasing the ability of these compounds to undergo complex transformations and participate in hydrogen transfer reactions, which are essential in synthetic organic chemistry (Hindson, Maccorquodale, & Walton, 1993).
Copolymerization : Bicyclic 2-methylene-1,3-dioxepanes, derived from 2-bromomethyl-5,6-dihydroxy-1,3-dioxepanes, undergo radical polymerization to form highly viscous polymers. This process highlights the potential of these compounds in creating new polymeric materials with unique properties (Moszner, Völkel, Rheinberger, & Klemm, 1997).
Degradation Studies
Degradation of 1,4-Dioxane : Studies focusing on the degradation of 1,4-dioxane, a compound structurally similar to 2-(bromomethyl)-1,4-dioxepane, have demonstrated the effectiveness of advanced oxidation processes in breaking down this recalcitrant compound in water, offering insights into potential environmental remediation techniques (Vescovi, Coleman, & Amal, 2010).
作用機序
Target of Action
Bromomethyl compounds have been used to access bicyclic peptides with diverse conformations . These peptides are known to engage challenging drug targets such as protein-protein interactions .
Mode of Action
Bromomethyl compounds are known to participate in elimination reactions, where a base removes a hydrogen ion from the carbon atom next to the one holding the bromine . This results in the formation of a double bond and the expulsion of the bromine as a bromide ion .
Biochemical Pathways
Bromomethyl compounds are known to participate in reactions that can lead to the formation of diverse bicyclic peptide conformations . These peptides can interact with various biochemical pathways, depending on their specific structure and targets.
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The formation of diverse bicyclic peptide conformations through reactions involving bromomethyl compounds could potentially influence various cellular processes, depending on the specific targets of these peptides .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(bromomethyl)-1,4-dioxepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c7-4-6-5-8-2-1-3-9-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCPJHFMUBGJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(OC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1824465-37-3 |
Source


|
| Record name | 2-(bromomethyl)-1,4-dioxepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2815476.png)
![Ethyl 2-(2-(naphthalen-1-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2815478.png)
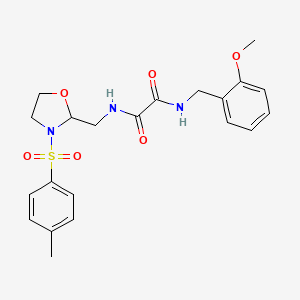
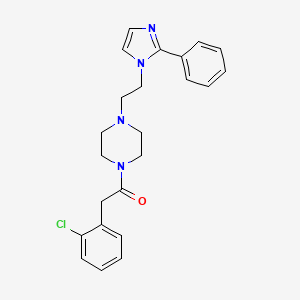
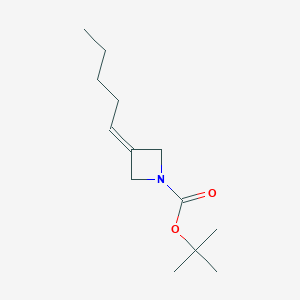
![N-(1-cyano-1,2-dimethylpropyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2815484.png)
![N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide](/img/structure/B2815485.png)
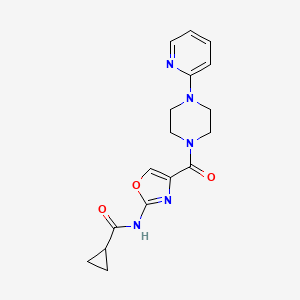
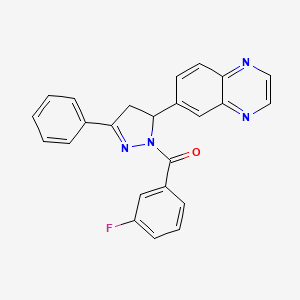
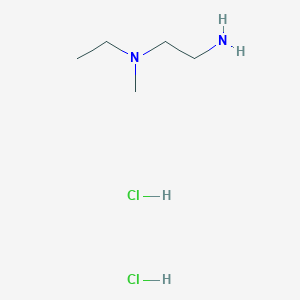
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2815492.png)
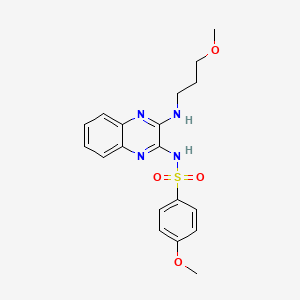
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2815496.png)
